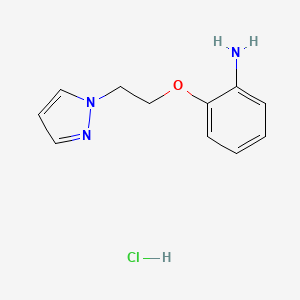
2-(2-Pyrazol-1-yl-ethoxy)-phenylamine hydrochloride
Vue d'ensemble
Description
2-(2-Pyrazol-1-yl-ethoxy)-phenylamine hydrochloride, also known as 2-PEPA-HCl, is an organic compound belonging to the family of pyrazole derivatives. It is a white, crystalline solid that is soluble in water and ethanol. 2-PEPA-HCl has been used in a variety of scientific and medical research applications, due to its ability to act as a potent agonist at the 5-HT2A serotonin receptor. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-PEPA-HCl.
Applications De Recherche Scientifique
2-(2-Pyrazol-1-yl-ethoxy)-phenylamine hydrochloride has been used in a variety of scientific and medical research applications. It has been used to study the role of serotonin receptors in the central nervous system, as well as its effects on learning, memory, and behavior. It has also been used to study the effects of serotonin on the cardiovascular system, as well as its effects on blood pressure and heart rate. Additionally, 2-(2-Pyrazol-1-yl-ethoxy)-phenylamine hydrochloride has been used to study the effects of serotonin on the gastrointestinal system, as well as its effects on nausea and vomiting.
Mécanisme D'action
2-(2-Pyrazol-1-yl-ethoxy)-phenylamine hydrochloride acts as a potent agonist at the 5-HT2A serotonin receptor. This receptor is located in the central nervous system and is involved in a variety of physiological and psychological processes, including learning, memory, behavior, and emotions. When 2-(2-Pyrazol-1-yl-ethoxy)-phenylamine hydrochloride binds to the 5-HT2A receptor, it activates the receptor, resulting in a cascade of biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
The activation of the 5-HT2A receptor by 2-(2-Pyrazol-1-yl-ethoxy)-phenylamine hydrochloride results in the release of neurotransmitters such as serotonin and norepinephrine, which can have a variety of effects on the body. These effects can include increased alertness, improved mood, increased energy levels, increased focus, and improved memory. Additionally, 2-(2-Pyrazol-1-yl-ethoxy)-phenylamine hydrochloride can also affect the cardiovascular system, resulting in increased heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-(2-Pyrazol-1-yl-ethoxy)-phenylamine hydrochloride in laboratory experiments is its potency. It is a highly potent agonist at the 5-HT2A receptor, making it an ideal tool for studying the effects of serotonin on the body. Additionally, 2-(2-Pyrazol-1-yl-ethoxy)-phenylamine hydrochloride is relatively easy to synthesize and is relatively stable in aqueous solutions. However, one limitation of using 2-(2-Pyrazol-1-yl-ethoxy)-phenylamine hydrochloride in laboratory experiments is its cost. It is a relatively expensive compound, making it difficult to use in large-scale experiments.
Orientations Futures
There are a number of potential future directions for the use of 2-(2-Pyrazol-1-yl-ethoxy)-phenylamine hydrochloride in scientific and medical research. One potential direction is the use of 2-(2-Pyrazol-1-yl-ethoxy)-phenylamine hydrochloride in the development of new drugs for the treatment of depression and anxiety. Additionally, 2-(2-Pyrazol-1-yl-ethoxy)-phenylamine hydrochloride could be used in the development of new drugs to treat a variety of other conditions, such as Alzheimer’s disease and Parkinson’s disease. Finally, 2-(2-Pyrazol-1-yl-ethoxy)-phenylamine hydrochloride could be used to study the effects of serotonin on other areas of the body, such as the immune system and the endocrine system.
Propriétés
IUPAC Name |
2-(2-pyrazol-1-ylethoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c12-10-4-1-2-5-11(10)15-9-8-14-7-3-6-13-14;/h1-7H,8-9,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDZRKCCPZTZHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OCCN2C=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Pyrazol-1-yl-ethoxy)-phenylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{5-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide](/img/structure/B1389956.png)
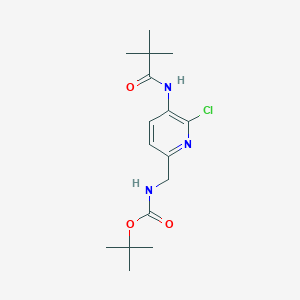
![3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide](/img/structure/B1389959.png)
![N-Benzyl-3-[(2-bromoacetyl)amino]benzamide](/img/structure/B1389963.png)
![N-Benzyl-4-[(2-bromoacetyl)amino]benzamide](/img/structure/B1389964.png)
![2-Bromo-N-{4-[2-(dimethylamino)-2-oxoethyl]-phenyl}acetamide](/img/structure/B1389965.png)
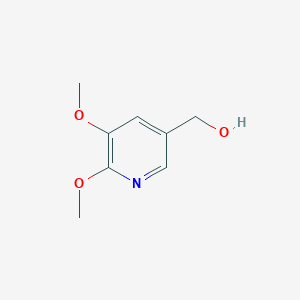
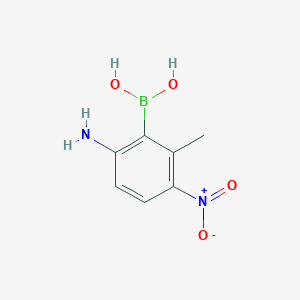
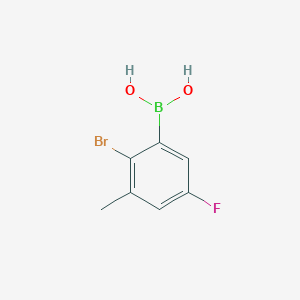
![4-[(2-Bromoacetyl)amino]-N-methyl-N-phenylbenzamide](/img/structure/B1389970.png)
![N-{5-[(2-Bromoacetyl)amino]-2-methylphenyl}propanamide](/img/structure/B1389972.png)
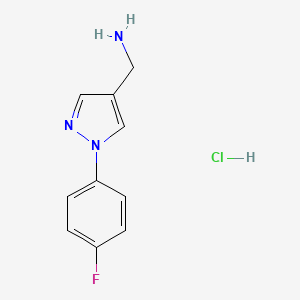
![5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione hydrochloride](/img/structure/B1389978.png)
![(2-{5-[(2,4-Dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1389979.png)